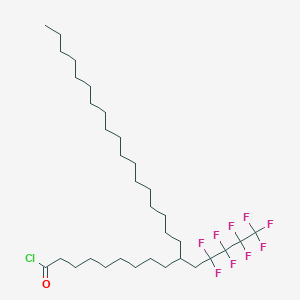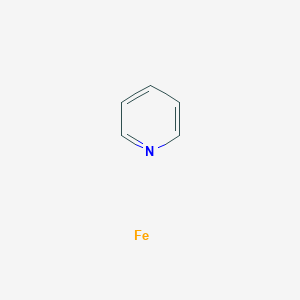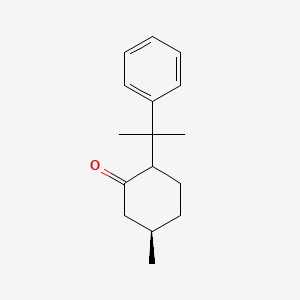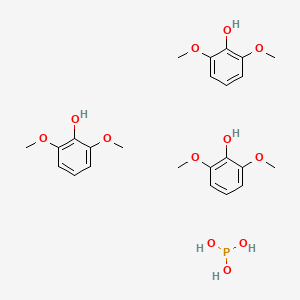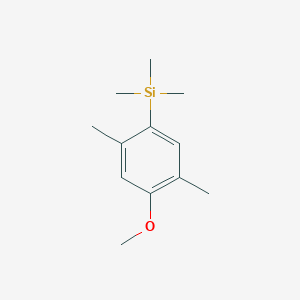
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane is an organosilicon compound with the molecular formula C12H20OSi. It is characterized by the presence of a methoxy group, two methyl groups, and a trimethylsilyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane typically involves the reaction of 4-methoxy-2,5-dimethylphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methoxy-2,5-dimethylphenol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Formation of 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid.
Reduction: Formation of 4-methoxy-2,5-dimethylcyclohexane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-containing compounds.
Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the pharmacokinetic properties of therapeutic compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of (4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group for hydroxyl and amino functionalities, preventing unwanted side reactions during chemical synthesis. Additionally, the compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes, forming new carbon-silicon bonds.
類似化合物との比較
Similar Compounds
- (4-Methoxyphenyl)(trimethyl)silane
- (4-Methoxy-2,5-dimethylphenoxy)(trimethyl)silane
- (4-Methoxy-2,5-dimethylphenyl)dimethylsilane
Uniqueness
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. The trimethylsilyl group provides steric hindrance and electronic effects that can be leveraged in various synthetic applications.
特性
CAS番号 |
188412-58-0 |
|---|---|
分子式 |
C12H20OSi |
分子量 |
208.37 g/mol |
IUPAC名 |
(4-methoxy-2,5-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H20OSi/c1-9-8-12(14(4,5)6)10(2)7-11(9)13-3/h7-8H,1-6H3 |
InChIキー |
ZTTKYRZWKCZLGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1[Si](C)(C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


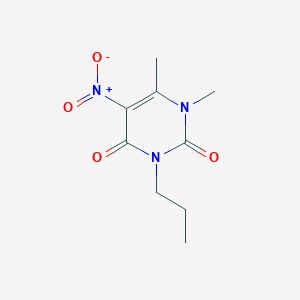
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
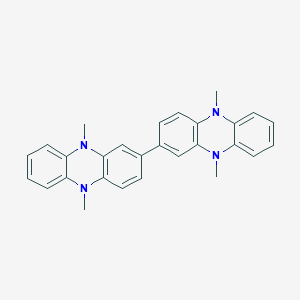

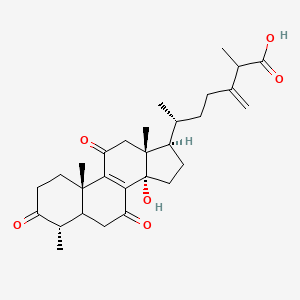
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
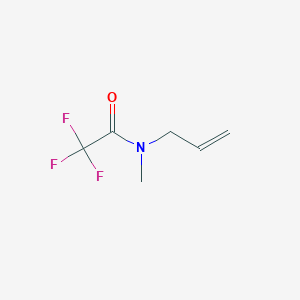
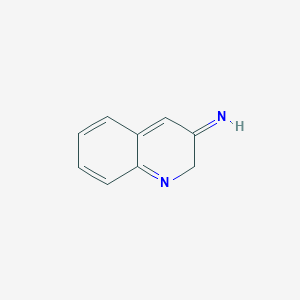
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
